2-Methyl-1,3,5-hexatriene

Computational Chemistry Thermochemistry Physical Organic Chemistry

2-Methyl-1,3,5-hexatriene (C7H10, MW 94.15) is a conjugated triene characterized by three alternating carbon-carbon double bonds, existing primarily as the (3E)-isomer with a molecular structure that defines its fundamental chemical behavior. The compound exhibits a calculated boiling point of 107.8 °C at 760 mmHg, a density of approximately 0.74–0.77 g/cm³, and a low flash point of around 2.1 °C, necessitating careful handling and storage.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 19264-50-7
Cat. No. B091468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,5-hexatriene
CAS19264-50-7
Synonyms2-Methyl-1,3,5-hexatriene
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESCC(=C)C=CC=C
InChIInChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3
InChIKeyPPWGXYXJMQAWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3,5-hexatriene (CAS 19264-50-7): Analytical Grade Conjugated Triene for Spectroscopic and Conformational Research


2-Methyl-1,3,5-hexatriene (C7H10, MW 94.15) is a conjugated triene characterized by three alternating carbon-carbon double bonds, existing primarily as the (3E)-isomer with a molecular structure that defines its fundamental chemical behavior [1]. The compound exhibits a calculated boiling point of 107.8 °C at 760 mmHg, a density of approximately 0.74–0.77 g/cm³, and a low flash point of around 2.1 °C, necessitating careful handling and storage . These baseline physicochemical properties establish 2-methyl-1,3,5-hexatriene as a standard reference material for studies involving conjugated π-systems, where its specific electronic and steric characteristics differentiate it from its unsubstituted and isomerically distinct counterparts .

2-Methyl-1,3,5-hexatriene (CAS 19264-50-7): Why Substitution with 1,3,5-Hexatriene or Positional Isomers Introduces Significant Experimental Variability


The substitution of 2-methyl-1,3,5-hexatriene with its unsubstituted parent, 1,3,5-hexatriene, or its positional isomer, 3-methyl-1,3,5-hexatriene, introduces quantifiable and impactful differences in key experimental parameters. While all are conjugated trienes, the specific placement of the methyl group at the C2 position is not a trivial structural variation; it demonstrably alters the compound's thermodynamic stability, the equilibrium population of its ground-state conformers, and the kinetics of its excited-state decay [1]. These fundamental differences, documented through computational and spectroscopic studies, directly translate to variability in reaction outcomes, spectral interpretations, and the reproducibility of photochemical experiments. Consequently, treating these compounds as interchangeable without rigorous qualification is scientifically unsound and can lead to erroneous conclusions in applications ranging from fundamental physical chemistry to complex synthetic transformations [2].

2-Methyl-1,3,5-hexatriene (CAS 19264-50-7): Evidence-Based Differentiation for Informed Scientific Procurement


Quantified Difference in Hydrogenation Thermodynamics vs. Unsubstituted 1,3,5-Hexatriene

The presence of the methyl group at the C2 position in 2-methyl-1,3,5-hexatriene slightly destabilizes the conjugated triene system compared to its unsubstituted parent compound, 1,3,5-hexatriene. This destabilization is quantified by a reduction in the exothermicity of the complete hydrogenation reaction to hexane .

Computational Chemistry Thermochemistry Physical Organic Chemistry

Excited-State Conformational Purity: Distinct T1 State Conformer Distribution for (E)-2-MHT vs. Its (Z)-Isomer and 3-Methyl Analog

Resonance Raman spectroscopy and computational (QCFF/PI) analysis reveal that in its lowest triplet excited state (T1), (E)-2-methyl-1,3,5-hexatriene [(E)-2-MHT] exists solely as the 'tt' (trans-trans) conformer. In contrast, its geometric isomer (Z)-2-MHT shows contributions from both 'tt' and 'ct' (cis-trans) conformers, while both (E)- and (Z)-3-MHT exist only in the 'tt' conformation [1].

Photochemistry Spectroscopy Excited-State Dynamics

Thermal Generation from a Vinylallene Precursor: A Distinctive Low-Activation-Energy Pathway to cis-2-Methyl-1,3,5-hexatriene

The compound cis-2-methyl-1,3,5-hexatriene can be generated via a thermal sigmatropic rearrangement of 5-methyl-1,2,4-hexatriene, a vinylallene. This 1,5-hydrogen shift proceeds rapidly at around 100 °C with an exceptionally low activation energy of 24.6 kcal mol⁻¹, a value noted as among the lowest recorded for this class of reaction [1].

Physical Organic Chemistry Reaction Kinetics Rearrangements

2-Methyl-1,3,5-hexatriene (CAS 19264-50-7): Validated Research Applications Guided by Quantitative Evidence


Fundamental Studies of Excited-State Conformational Dynamics

2-Methyl-1,3,5-hexatriene, specifically the (E)-isomer, serves as an ideal model system for investigating steric control of molecular structure in excited electronic states. As confirmed by resonance Raman spectroscopy, its T1 excited state exhibits a single, well-defined 'tt' conformation, in stark contrast to the conformational heterogeneity observed in its (Z)-isomer [1]. This conformational purity simplifies the analysis of transient spectra and facilitates direct comparisons with computational models, making (E)-2-MHT a valuable probe for studying the Non-Equilibration of Excited Rotamers (NEER) principle and other fundamental aspects of photochemical dynamics [1].

Stereospecific Synthesis of cis-Configured Triene Building Blocks

For researchers requiring the cis-isomer of 2-methyl-1,3,5-hexatriene as a synthetic intermediate or building block, the thermal rearrangement of 5-methyl-1,2,4-hexatriene offers a well-characterized, low-energy route. The reaction's activation energy of only 24.6 kcal mol⁻¹ [2] allows for its generation at relatively mild temperatures (~100 °C), potentially offering higher stereocontrol or fewer side-products compared to alternative photochemical or elimination methods that could yield complex mixtures. This specific pathway provides a clear, evidence-based justification for sourcing the vinylallene precursor and generating the target triene in situ.

Calibration and Benchmarking in Computational Thermochemistry

The quantified difference in hydrogenation exothermicity—a reduction of approximately 3 kJ/mol relative to the unsubstituted 1,3,5-hexatriene —makes 2-methyl-1,3,5-hexatriene a useful benchmark compound for computational chemists. This small but significant difference provides a rigorous test for the ability of density functional theory (DFT) and other ab initio methods to accurately capture the subtle electronic and steric effects of methyl substitution on a conjugated π-system. It can be employed in the development and validation of new computational models and force fields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,3,5-hexatriene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.